Barium(2+);dichloride;hydrate

Description

Conceptual Framework of Hydration Phenomena in Crystalline Solids

The incorporation of water molecules into a crystal lattice, a process known as hydration, is a widespread phenomenon observed in many inorganic salts upon crystallization from aqueous solutions. wikipedia.org These water molecules can be bound in several ways: coordinated directly to the metal cation, bound to the anion through hydrogen bonds, or held within the lattice by a network of hydrogen bonds. wikipedia.org The specific arrangement and bonding of these water molecules are determined by a delicate balance of electrostatic forces, hydrogen bonding, and packing considerations within the crystal.

The presence of hydration water significantly influences the properties of the solid. For instance, the number of water molecules per formula unit of the salt, known as the degree of hydration, can affect the crystal's shape, color, and stability. The process of removing this water, typically by heating, is known as dehydration and often leads to a change in the crystal structure and, in some cases, a complete loss of crystallinity. wikipedia.org Understanding the mechanisms and kinetics of dehydration is a critical area of research, with implications for material stability and processing. acs.org

Significance of Barium(2+);dichloride;hydrate (B1144303) as a Model System for Water-Ion Interactions

Barium chloride dihydrate (BaCl₂·2H₂O) serves as an exemplary model system for the study of water-ion interactions in the solid state. youtube.com The relatively simple and well-defined crystal structure of this compound allows for detailed investigation of the coordination environment of the barium ion and the role of the water molecules in stabilizing the lattice. iaea.org In the crystal, each Ba²⁺ ion is coordinated by both chloride ions and water molecules, providing a clear example of competitive ligation. iaea.org

The water molecules in barium chloride dihydrate are not passive occupants of the crystal lattice. They are integral to the structure, forming hydrogen bonds with the chloride ions and participating in the coordination sphere of the barium cation. iaea.org This arrangement allows researchers to probe the nature of the Ba²⁺-OH₂ bond and the influence of the cation on the properties of the coordinated water molecules. Spectroscopic techniques, such as infrared and Raman spectroscopy, have been instrumental in elucidating the vibrational modes of the water molecules in the hydrate, providing insights into the strength and geometry of the hydrogen bonds. optica.org

Historical Development of Research on Divalent Metal Chloride Hydrates

The study of divalent metal chloride hydrates has a long and rich history, dating back to the early days of modern chemistry. Initially, research focused on determining the stoichiometry of these hydrates and their basic physical properties. The discovery of X-ray diffraction in the early 20th century revolutionized the field, enabling scientists to determine the precise arrangement of atoms within the crystal lattice. This led to a deeper understanding of the structural role of water molecules in these compounds.

Over the decades, a vast body of literature has accumulated on the properties of various divalent metal chloride hydrates. For instance, the dehydration of cobalt(II) chloride hydrates, with their distinct color changes, has been a classic example in chemical education and research, illustrating the stepwise loss of water molecules. researchgate.net Similarly, studies on other hydrates, such as those of nickel(II) chloride, have provided valuable comparative data. researchgate.net These investigations have laid the groundwork for our current understanding of the factors that govern hydrate formation, stability, and dehydration behavior.

Current Paradigms and Research Frontiers in Barium(2+);dichloride;hydrate Studies

Contemporary research on barium chloride dihydrate continues to push the boundaries of our understanding of hydrated salts. Advanced analytical techniques are being employed to gain unprecedented insights into its properties. Neutron diffraction studies, for example, have provided highly accurate determinations of the hydrogen atom positions, offering a more complete picture of the hydrogen bonding network. iaea.org

Current research frontiers include:

High-Pressure Studies: Investigating the behavior of barium chloride dihydrate under extreme pressures to understand phase transitions and changes in coordination. The anhydrous form, for instance, transforms to a monoclinic post-cotunnite phase at pressures between 7 and 10 GPa, with the coordination number of Ba²⁺ increasing from 9 to 10. wikipedia.org

Computational Modeling: Utilizing molecular dynamics and density functional theory (DFT) simulations to model the dehydration process and to predict the properties of the anhydrous and partially hydrated forms. acs.org

Kinetic Studies: Detailed investigations into the kinetics of dehydration and rehydration, which are crucial for applications in areas such as thermal energy storage and humidity sensing.

Spectroscopic Investigations: Employing sophisticated spectroscopic techniques, including two-dimensional correlation spectroscopy, to probe the subtle changes in the local environment of the water molecules during phase transitions.

The ongoing research into barium chloride dihydrate and other hydrated inorganic halides continues to be a vibrant and essential area of chemical science, with implications for materials science, geology, and environmental chemistry.

Data Tables

Crystallographic Data for Barium Chloride Dihydrate

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.7215(2) |

| b (Å) | 10.9080(3) |

| c (Å) | 7.1316(2) |

| β (°) | 91.104(3) |

| Z | 4 |

Data obtained from neutron diffraction studies. iaea.org

Physical Properties of Barium Chloride and its Hydrates

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Melting Point (°C) |

| Barium Chloride (anhydrous) | BaCl₂ | 208.23 | 3.856 | 962 |

| Barium Chloride Dihydrate | BaCl₂·2H₂O | 244.26 | 3.097 | 113 (decomposes) |

Note: The melting point of the dihydrate is the temperature at which it loses its water of crystallization. wikipedia.orginchem.org

Thermal Dehydration of Barium Chloride Dihydrate

The thermal decomposition of barium chloride dihydrate proceeds by the loss of its two water molecules to form the anhydrous salt. brainly.com The balanced chemical equation for this process is:

BaCl₂·2H₂O(s) → BaCl₂(s) + 2H₂O(g) brainly.com

This dehydration process is a common example of a thermal decomposition reaction. brainly.com

Properties

CAS No. |

22322-71-0 |

|---|---|

Molecular Formula |

BaCl2H2O |

Molecular Weight |

226.25 g/mol |

IUPAC Name |

barium(2+);dichloride;hydrate |

InChI |

InChI=1S/Ba.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

InChI Key |

MPHCLXFWCXFAFC-UHFFFAOYSA-L |

Canonical SMILES |

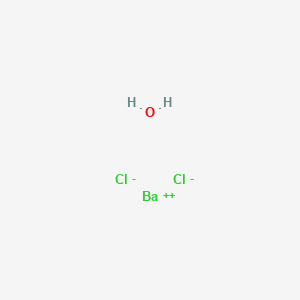

O.[Cl-].[Cl-].[Ba+2] |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Investigations of Barium 2+ ;dichloride;hydrate

Single Crystal X-ray and Neutron Diffraction Analysis of Barium(2+);dichloride;hydrate (B1144303)

Diffraction methods are paramount for determining the atomic arrangement within a crystal. For barium chloride dihydrate, both X-ray and neutron diffraction have been employed to obtain a comprehensive structural model.

Single-crystal X-ray diffraction studies have established that barium chloride dihydrate crystallizes in the monoclinic system. iucr.orgguidechem.com The determined space group is P2₁/n, which is a centrosymmetric space group. iucr.orgguidechem.com This symmetry dictates the arrangement of the four formula units (Z=4) within the unit cell. guidechem.com The lattice parameters, which define the size and shape of the unit cell, have been precisely measured. Room-temperature X-ray measurements have yielded values of a = 6.7215 Å, b = 10.9080 Å, c = 7.1316 Å, and a β angle of 91.104°. guidechem.com Another study reported highly consistent parameters: a = 6.75 Å, b = 10.95 Å, c = 7.17 Å, and β = 91.12°, with a calculated unit cell volume of 530 ų. iucr.org

Table 1: Unit Cell Parameters for Barium(2+);dichloride;hydrate

| Parameter | Value (Reference guidechem.com) | Value (Reference iucr.org) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 6.7215 | 6.75 |

| b (Å) | 10.9080 | 10.95 |

| c (Å) | 7.1316 | 7.17 |

| α (°) | 90 | 90 |

| β (°) | 91.104 | 91.12 |

| γ (°) | 90 | 90 |

| Volume (ų) | 522.07 (calculated) | 530 |

The crystal structure consists of a complex network where each barium ion (Ba²⁺) is coordinated by both chloride ions and water molecules. Neutron diffraction studies reveal that each Ba²⁺ ion is linked to four other barium ions in a puckered-layer formation parallel to the (010) crystal plane. guidechem.com The linkage between any two barium ions is formed by two bridges: one bridging chloride ion (Cl⁻) and one bridging water molecule. guidechem.com Within this structure, the water molecule is oriented so that its oxygen atom is in an approximately tetrahedral coordination environment, bonded to two neighboring Ba²⁺ ions and the two hydrogen atoms. guidechem.com Theoretical studies of small BaCl₂(H₂O)n clusters suggest that for n≤5, the coordination number of the barium atom is n+2. libretexts.org

A significant challenge in the X-ray crystallographic analysis of hydrated compounds is the precise localization of hydrogen atoms. Due to its single electron, hydrogen has very low electron density and scatters X-rays weakly, making its position difficult to determine accurately from X-ray diffraction maps. To overcome this limitation, neutron diffraction is the advanced method of choice. unacademy.com Neutrons are scattered by atomic nuclei, and the scattering length of hydrogen (or more commonly, its isotope deuterium) is comparable to that of heavier atoms like barium and chlorine. huji.ac.il For barium chloride dihydrate, neutron diffraction studies were essential to accurately determine the hydrogen positions and the orientation of the water molecules within the lattice. guidechem.com This technique was crucial in resolving conflicts that arose from early structural models based on other methods. iucr.org

Spectroscopic Probing of this compound Structure and Bonding

Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational modes and nuclear environments within the crystal, offering insight into chemical bonding.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a compound. In the spectrum of barium chloride dihydrate, the presence of water of hydration is clearly confirmed by characteristic absorption bands. iucr.orgwikipedia.org The O-H stretching vibrations of the water molecules give rise to bands in the region of 3963 cm⁻¹ and 3793 cm⁻¹. wikipedia.org A band observed around 1611 cm⁻¹ is assigned to the H-O-H bending mode of the water molecules. iucr.orgwikipedia.org Lower frequency bands are attributed to vibrations involving the barium-chlorine bonds. A peak at 1158 cm⁻¹ has been assigned to a Ba-Cl bending band, while a Ba-Cl in-plane bending band is identified at 422 cm⁻¹. iucr.orgwikipedia.org

Table 2: FTIR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3963, 3793 | O-H stretching | wikipedia.org |

| 1611 | H-O-H bending | iucr.orgwikipedia.org |

| 1158 | Ba-Cl bending | iucr.orgwikipedia.org |

| 422 | Ba-Cl in-plane bending | iucr.orgwikipedia.org |

Solid-state Proton Nuclear Magnetic Resonance (¹H NMR) is a sensitive technique for analyzing the local environment of hydrogen atoms in a crystal. For hydrated salts, it can provide quantitative data on the orientation of the water molecules and the distances between their protons. Early wide-line NMR studies on single crystals of barium chloride dihydrate were conducted to determine the orientations of the proton-proton (p-p) vectors of the water molecules. iucr.org These experiments, based on the method developed by Pake, allowed for the calculation of the angles that the p-p vectors make with the crystallographic axes. iucr.org The results from these NMR investigations were instrumental in refining the crystal structure, particularly in resolving discrepancies between an initial proposed structure and a more accurate one later determined by neutron diffraction. iucr.org The NMR data provided a direct measurement of the hydrogen atom arrangement, confirming the structure derived from neutron scattering. iucr.org

X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) Studies of Barium Hydration in Solution

In aqueous solutions, X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) are powerful methods for probing the hydration shell of the Ba²⁺ ion. nih.govprinceton.edubiu.ac.il These techniques provide direct insight into the local environment around the central barium ion.

Studies combining Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) have determined that the Ba²⁺ ion in aqueous solution is surrounded by a well-defined first hydration shell. nih.gov The consensus from these experimental studies is a coordination number (CN) of approximately 8. nih.gov This means the barium ion is directly bonded to eight water molecules.

The key structural parameters for the hydration of Ba²⁺ in aqueous solution are summarized below.

| Parameter | Value | Technique(s) |

| Coordination Number (CN) | ~8 | EXAFS, LAXS |

| Ba-O Distance | 2.81 - 2.85 Å | EXAFS, XRD |

The Ba–O distance for the first hydration shell has been reported in the range of 2.81 Å to 2.85 Å by various studies. nih.gov Molecular dynamics simulations support these experimental findings, showing a Ba-O distance of approximately 2.81 Å. nih.gov These results indicate a stable and structured arrangement of water molecules immediately surrounding the barium ion in solution.

Size-Selected Anion Photoelectron Spectroscopy of BaCl₂-Water Clusters

To understand the initial stages of hydration at a molecular level, size-selected anion photoelectron spectroscopy has been used to study small clusters of barium chloride with a varying number of water molecules, specifically BaCl₂(H₂O)n⁻ where n ranges from 0 to 5. researchgate.netnih.govaip.org This technique involves detaching the excess electron from the negatively charged cluster with a laser and measuring the kinetic energy of the ejected electron.

The photoelectron spectra of BaCl₂(H₂O)n⁻ clusters each feature a single, broad peak. aip.org The maximum of this peak corresponds to the vertical detachment energy (VDE), which is the energy required to remove the electron without changing the geometry of the cluster. The experimental VDEs provide insight into how the stability of the excess electron is affected by the addition of water molecules.

The table below presents the experimental VDEs for BaCl₂(H₂O)n⁻ clusters (n = 0–5). aip.org

| Cluster | Experimental Vertical Detachment Energy (VDE) (eV) |

| BaCl₂⁻ | 1.05 ± 0.08 |

| BaCl₂(H₂O)₁⁻ | 1.18 ± 0.08 |

| BaCl₂(H₂O)₂⁻ | 1.30 ± 0.08 |

| BaCl₂(H₂O)₃⁻ | 1.40 ± 0.08 |

| BaCl₂(H₂O)₄⁻ | 1.50 ± 0.08 |

| BaCl₂(H₂O)₅⁻ | 1.62 ± 0.08 |

The data show a steady, gradual increase in the VDE as the number of water molecules increases. aip.org This indicates that each additional water molecule contributes to stabilizing the excess electron on the cluster. Theoretical calculations show that the Ba–Cl distances in these clusters increase very slowly with size, and the hydration process does not induce the breaking of a Ba–Cl bond within this size range (up to n=8 in calculations). researchgate.netnih.gov

A key finding from the study of BaCl₂(H₂O)n⁻ clusters concerns the location of the excess electron. researchgate.netnih.gov In contrast to similar clusters of magnesium chloride (MgCl₂) and calcium chloride (CaCl₂), where the excess electron can transfer to the water molecules (a "charge-transfer-to-solvent" state), this behavior is not observed for the barium chloride clusters. researchgate.netnih.gov

For BaCl₂(H₂O)n⁻ (n=0-5), the excess electron remains primarily localized on the barium atom. researchgate.netnih.gov This fundamental difference in electronic structure helps to explain the differing solubilities of these alkaline earth metal chlorides. The lack of Ba²⁺–Cl⁻ bond separation in these small hydrated clusters is consistent with the lower solubility of barium chloride compared to magnesium and calcium chlorides. nih.gov Theoretical models suggest that a significantly larger number of water molecules, estimated to be around 20 to 30, would be required to induce the breaking of the first Ba–Cl bond. nih.gov

Investigations into Hydration Shell Structures and Coordination Environments

The hydration shell structure and coordination environment of barium in barium chloride hydrate are multifaceted, changing significantly from the solid state to aqueous solution and to small, isolated clusters.

In the Solid State (BaCl₂·2H₂O): X-ray diffraction shows a well-defined crystal structure where each barium ion is coordinated by a specific number of chloride ions and oxygen atoms from the water molecules of hydration. researchgate.net The hydrogen bonds between the water molecules and chloride ions play a crucial role in stabilizing this crystal lattice.

In Aqueous Solution: The crystalline structure dissolves, and the Ba²⁺ and Cl⁻ ions become solvated by water molecules. XAS and XRD studies reveal that the Ba²⁺ ion is surrounded by a primary hydration shell containing approximately eight water molecules, with an average Ba-O distance of about 2.82 Å. nih.gov This shell is relatively structured and stable.

In Gas-Phase Clusters (BaCl₂(H₂O)n): Studies on small clusters show a stepwise buildup of the hydration shell. researchgate.netnih.gov In these clusters, the coordination number of the barium atom changes with the number of water molecules. For small clusters (n ≤ 5), the Ba atom's coordination number is n + 2 (n water molecules and two chlorine atoms). nih.gov For slightly larger calculated clusters (n = 6–8), the coordination number becomes n + 1, as one water molecule moves to a second solvation shell. researchgate.netnih.gov This demonstrates the initial steps of how the coordination environment evolves from the isolated molecule towards the fully solvated ion in bulk solution.

Determination of Coordination Numbers of Barium in Water Clusters and Aqueous Solutions

The coordination number of an ion, which represents the number of nearest-neighbor atoms or molecules, is a fundamental parameter defining its local environment. For Barium(2+) in aqueous environments, this number can vary depending on the conditions.

Theoretical calculations on small BaCl₂(H₂O)n clusters (where n is the number of water molecules) have shown that for clusters with up to five water molecules (n ≤ 5), the barium atom has a coordination number of n + 2. researchgate.netnih.gov However, in larger clusters, specifically for n = 6–8, the coordination number of the barium atom becomes n + 1, as it coordinates with two chloride ions and (n − 1) water molecules. researchgate.netnih.gov

In the solid dihydrate form, BaCl₂·2H₂O, each barium ion is surrounded by four chlorine ions and four water molecules in a distorted cubic arrangement, suggesting a coordination number of eight. ias.ac.in However, a more detailed analysis of the crystal structure reveals that the coordination number is actually nine. ias.ac.in The coordination of the barium ion can be quite high in some compounds, reaching up to twelve in an icosahedral arrangement in Ba(ClO₄)₂. ias.ac.in

Experimental studies using infrared spectroscopy on aqueous solutions of barium chloride have determined an average hydration number of 8 ± 1 water molecules per BaCl₂ ion pair. researchgate.net This indicates that in a bulk aqueous solution, the barium ion is surrounded by a significant number of water molecules in its hydration shell.

Table 1: Coordination Number of Barium in BaCl₂(H₂O)n Clusters

| Number of Water Molecules (n) | Coordination Number of Ba |

| ≤ 5 | n + 2 |

| 6-8 | n + 1 |

This table is based on theoretical calculations of BaCl₂(H₂O)n clusters. researchgate.netnih.gov

Comparative Analysis of Hydration Behaviors with Other Alkaline Earth Metal Chlorides (e.g., MgCl₂, CaCl₂)

The hydration behavior of barium chloride is best understood when compared with other alkaline earth metal chlorides, such as magnesium chloride (MgCl₂) and calcium chloride (CaCl₂). The differences in their properties can be largely attributed to the varying ionic radii and charge densities of the cations.

The hydration enthalpies of alkaline earth metal ions decrease with increasing ionic size down the group: Be²⁺ > Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺. doubtnut.com Consequently, compounds of the lighter alkaline earth metals are generally more extensively hydrated than those of the heavier ones. doubtnut.com For instance, MgCl₂ and CaCl₂ commonly exist as hexahydrates (MgCl₂·6H₂O and CaCl₂·6H₂O), while barium chloride typically forms a dihydrate (BaCl₂·2H₂O). doubtnut.comembibe.com

A key difference observed in theoretical studies of hydrated clusters is the absence of negative charge-transfer-to-solvent behavior in BaCl₂(H₂O)n⁻, which is seen in MgCl₂(H₂O)n⁻ and CaCl₂(H₂O)n⁻. researchgate.netnih.gov In the barium chloride clusters, the excess electron remains primarily localized on the barium atom rather than on the water molecules. researchgate.netnih.gov

The lower solubility of BaCl₂ compared to MgCl₂ and CaCl₂ is consistent with the greater difficulty in breaking the Ba-Cl bond upon hydration. researchgate.netnih.gov This resistance to ion separation highlights the stronger ionic interaction in barium chloride in an aqueous environment compared to its lighter counterparts.

Table 2: Comparison of Hydration Properties of Alkaline Earth Metal Chlorides

| Property | MgCl₂ | CaCl₂ | BaCl₂ |

| Common Hydrate Form | MgCl₂·6H₂O | CaCl₂·6H₂O | BaCl₂·2H₂O |

| Hydration Enthalpy Trend | Higher | Intermediate | Lower |

| Solubility | Higher | Higher | Lower |

| Bond Dissociation upon Hydration | More readily occurs | More readily occurs | Requires more water molecules |

This table provides a general comparison of the hydration behaviors. researchgate.netnih.govdoubtnut.comembibe.com

Theoretical and Computational Studies on Barium 2+ ;dichloride;hydrate Systems

Quantum Chemical Calculations of BaCl₂-Water Clusters

Quantum chemical calculations on BaCl₂(H₂O)n clusters, where 'n' is the number of water molecules, provide a fundamental understanding of the initial stages of hydration. These calculations help in predicting how the properties of the barium chloride molecule change as it interacts with an increasing number of water molecules.

Theoretical calculations have been employed to predict the structures of neutral BaCl₂(H₂O)n clusters for up to n=8. nih.gov These studies reveal a systematic evolution in the coordination of the barium ion as more water molecules are added. In smaller clusters (n ≤ 5), the barium atom is coordinated with both chloride ions and all 'n' water molecules, resulting in a coordination number of n + 2. nih.govresearchgate.net However, for larger clusters (n = 6–8), a structural shift occurs where the barium atom coordinates with the two chlorine atoms and n-1 water molecules, leading to a coordination number of n + 1. nih.govresearchgate.net This change indicates that one water molecule is likely in the second solvation shell.

The Ba-Cl bond distances are found to increase only slightly as the number of hydrating water molecules increases up to n=8. nih.govresearchgate.net This suggests a strong interaction between the barium and chloride ions that is not easily disrupted by the initial hydration steps.

Table 1: Coordination Number of Barium in BaCl₂(H₂O)n Clusters

| Number of Water Molecules (n) | Coordination Number of Ba |

|---|---|

| 1-5 | n + 2 |

| 6-8 | n + 1 |

Data sourced from theoretical calculations on neutral BaCl₂(H₂O)n clusters. nih.govresearchgate.net

Investigations into the electronic structure of hydrated barium chloride clusters, particularly the anionic clusters BaCl₂(H₂O)n⁻, show distinct characteristics compared to similar magnesium and calcium chloride clusters. researchgate.net Unlike MgCl₂(H₂O)n⁻ and CaCl₂(H₂O)n⁻, a negative charge-transfer-to-solvent (CTTS) phenomenon is not observed in the barium-containing clusters. nih.govresearchgate.net Instead, the excess electron in BaCl₂(H₂O)n⁻ remains primarily localized on the barium atom rather than transferring to the water molecules. nih.govresearchgate.net This finding is significant as it points to different electronic interactions and solvation mechanisms for barium compared to lighter alkaline earth metals. The absence of this charge transfer is consistent with the lower solubility of barium chloride. nih.govresearchgate.net

A key question in the solvation of ionic compounds is the number of water molecules required to break the cation-anion bond. For BaCl₂, theoretical studies on clusters up to n=8 show that the hydration process does not induce the dissociation of a Ba-Cl bond. nih.govresearchgate.net The Ba-Cl distances increase very slowly with the addition of water molecules in this size range. nih.gov Based on the mole ratio in a saturated solution, it has been estimated that approximately 20 to 30 water molecules would be necessary to break the first Ba-Cl bond. nih.govresearchgate.net This high number underscores the stability of the Ba-Cl ion pair and contributes to the comparatively lower solubility of BaCl₂. nih.gov

Molecular Dynamics (MD) Simulations of Barium(2+);dichloride;hydrate (B1144303) in Aqueous Solution

While quantum calculations are excellent for small clusters, molecular dynamics (MD) simulations are used to model the behavior of ions in bulk aqueous solution, providing insights into structural and dynamic properties over longer timescales.

The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which consists of a set of parameters describing the potential energy of the system. ethz.ch For Ba²⁺ ions in water, effective Ba²⁺-water interaction potentials have been developed using quantum mechanical methods. researchgate.net These force fields are then validated by comparing the structural results from the MD simulations with experimental data, such as that from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. researchgate.net

Recent MD simulations using a specifically developed force field for the barium ion with the SPC/E water model yield a Ba-OW (barium-water oxygen) radial distribution function (RDF) maximum at 2.65 Å. rsc.org This is in reasonable agreement with experimental values and other classical MD simulations which place the peak between 2.69 Å and 2.81 Å. researchgate.netrsc.org These validated force fields are crucial for accurately simulating the behavior of hydrated barium chloride in solution.

Table 2: Barium-Water Oxygen (Ba-OW) Distance in Aqueous Solution

| Method | Ba-OW RDF Maximum (Å) |

|---|---|

| MD Simulation (This study, with acetate) | 2.65 |

| Classical MD Simulation (Literature) | 2.69 |

| Experimental (LAXS/EXAFS) | 2.75 - 2.81 |

Data comparing recent MD simulations with literature values. researchgate.netrsc.org

MD simulations, empowered by validated force fields, can model the structure and dynamics of the hydration shells around the Ba²⁺ ion. For the Ba²⁺ aqua ion, simulations and experimental evidence point to an average coordination number of approximately 8 for the first solvation shell. researchgate.net The geometry of this first shell is highly flexible, characterized by an equilibrium between an 8-fold bicapped trigonal prism (BTP) and a 9-fold tricapped trigonal prism (TTP) structure. researchgate.net This flexibility results in a very fast exchange of water molecules between the hydration shell and the bulk, occurring on a picosecond time scale. researchgate.net

The presence of ions like Ba²⁺ and Cl⁻ perturbs the hydrogen-bonding network of the surrounding water. researchgate.net Ions are often classified as "kosmotropes" (structure-makers) or "chaotropes" (structure-breakers) based on their effect on water structure. nih.gov While monovalent ions can modify the water-water radial distribution functions outside their first hydration shell, multivalent ions like Ba²⁺ are expected to have a more significant impact due to their higher charge density. researchgate.netrsc.orgresearchgate.net This perturbation affects the orientation and dynamics of water molecules, not just in the first hydration shell but also extending to further solvent layers. researchgate.netrsc.org Understanding these perturbations is key to explaining the macroscopic properties of barium chloride solutions. cecam.org

Examination of Diffusion Coefficients and Ionic Mobilities in Solution

The movement of ions in a solution is a fundamental aspect of the chemical behavior of electrolytes like barium chloride hydrate. This movement is quantified by two key parameters: the diffusion coefficient and ionic mobility.

The diffusion coefficient (D) characterizes the rate at which ions move under a concentration gradient. For aqueous solutions of barium chloride at 25°C, diffusion coefficients have been determined using techniques such as the Gouy interferometric method. researchgate.netbohrium.com These measurements show that the diffusion coefficient varies with the concentration of the solution. For instance, at very low concentrations, the values align well with predictions from the Nernst-Onsager and Fuoss theory. researchgate.net As the concentration increases, the diffusion coefficient of barium chloride reaches a maximum value before decreasing. bohrium.com

Ionic mobility, on the other hand, describes the velocity of an ion in an electric field. In aqueous solutions, the ionic mobility of the barium ion (Ba²⁺) is influenced by its degree of hydration. brainly.in Because the Ba²⁺ ion has a relatively large ionic radius compared to other alkaline earth metals, it has a lower charge density. youtube.com This results in a smaller hydration shell (fewer water molecules are strongly attracted to it), allowing it to move more freely through the solution. brainly.inyoutube.com Consequently, Ba²⁺ exhibits higher ionic mobility compared to smaller, more heavily hydrated ions like Be²⁺ and Mg²⁺. brainly.inyoutube.com At infinite dilution, the molar ionic conductance of Ba²⁺, which is directly related to its mobility, has been reported as 127 Ω⁻¹ cm² mol⁻¹. youtube.com

Below is a table summarizing experimentally determined diffusion coefficients for aqueous Barium Chloride solutions at 25°C.

| Concentration (mol/L) | Diffusion Coefficient (D) x 10⁵ (cm²/s) |

| 0.00489 | 1.159 |

| 0.0489 | 1.096 |

| 0.0976 | 1.088 |

| 0.485 | 1.141 |

| 0.956 | 1.200 |

| Data sourced from studies utilizing the Gouy interferometric technique. bohrium.comacs.orgmindat.org |

Density Functional Theory (DFT) Applications in Barium(2+);dichloride;hydrate Research

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems, such as barium chloride hydrate. utep.edu It allows for the calculation of various properties from first principles, providing deep insights that complement experimental findings. researchgate.net

DFT calculations are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of materials. researchgate.netnih.gov For barium chloride and its hydrates, these calculations can determine the frequencies of fundamental vibrational modes. By simulating the vibrational spectra, researchers can assign specific atomic motions, such as stretching and bending of water molecules in the hydrate, to the peaks observed in experimental spectra. mdpi.comresearchgate.net

The accuracy of these predictions depends on the choice of the exchange-correlation functional and the basis set used in the calculation. researchgate.net For instance, studies on various molecular systems have shown that hybrid functionals can provide good agreement with experimental vibrational frequencies. mdpi.com DFT methods can also elucidate the structure of hydrated ions and their dimers in solution by comparing calculated vibrational data with measured Raman and infrared spectra. researchgate.net

A representative table of calculated vibrational frequencies for a related system, Barium Carbonate (BaCO₃), illustrates the type of data obtained from DFT studies.

| Vibrational Mode | Symmetry | Calculated Wavenumber (cm⁻¹) |

| ν₁ (symmetric stretch) | A₁g | 1062 |

| ν₂ (out-of-plane bend) | A₂u | 856 |

| ν₃ (asymmetric stretch) | Eᵤ | 1447 |

| ν₄ (in-plane bend) | Eᵤ | 693 |

| Data adapted from DFT calculations on carbonates with aragonite structure. researchgate.net |

DFT is also a key tool for exploring the solid-state electronic properties of crystalline materials like barium chloride dihydrate. researchgate.net A primary output of these calculations is the electronic band structure, which describes the ranges of energy that an electron is allowed to have within the crystal. researchgate.net The separation between the highest occupied energy levels (valence band) and the lowest unoccupied energy levels (conduction band) is the band gap.

For anhydrous barium chloride (BaCl₂), DFT calculations using the PBE-GGA functional predict an indirect band gap of approximately 5.14 eV. researchgate.net The top of the valence band is primarily formed by the p-states of the chlorine atoms, while the bottom of the conduction band is composed mainly of the d-states of the barium atoms. researchgate.net The Materials Project reports a calculated band gap of 5.43 eV for the cubic phase of BaCl₂. materialsproject.org

Calculated Electronic Properties of Orthorhombic BaCl₂

| Property | Calculated Value |

| Band Gap (PBE-GGA) | 5.14 eV |

| Band Gap (Materials Project, Fm-3m) | 5.43 eV materialsproject.org |

| Electron Effective Mass | 0.88 mₑ |

| Hole Effective Mass | 0.95 mₑ |

| Data from first-principles DFT calculations. researchgate.netmaterialsproject.org |

Environmental Chemistry and Geochemical Behavior of Barium 2+ ;dichloride;hydrate

Dissolution, Speciation, and Aqueous Transformations of Barium from Barium(2+);dichloride;hydrate (B1144303)

As an ionic compound, barium(2+);dichloride;hydrate readily dissolves in water, separating into hydrated barium cations (Ba²⁺(aq)) and chloride anions (Cl⁻(aq)). quora.comyoutube.comstudy.com The solubility is significant, with approximately 358 grams dissolving per liter of water at 20°C. byjus.com Once dissolved, the Ba²⁺ ion is the primary species of environmental concern. Its behavior is no longer directly tied to the initial chloride salt but is instead controlled by the surrounding aqueous geochemistry. cdc.gov The dissolved barium can then undergo various transformations, primarily precipitation reactions, that significantly alter its environmental mobility. usgs.gov

Influence of pH and Ionic Strength on Barium Salt Solubility and Mobility

The solubility and mobility of barium are influenced by the pH and ionic strength of the aqueous environment. While barium sulfate's solubility is relatively constant across a wide pH range, extremes in pH can affect it. echemi.com Under acidic conditions, the solubility of many barium compounds, such as barium carbonate, can increase, thereby enhancing the mobility of the Ba²⁺ ion. usgs.govmst.dk Conversely, in highly alkaline environments (pH > 11), the solubility of barite (barium sulfate) has been shown to increase, which can also lead to greater mobility. researchgate.net

Ionic strength also plays a critical role. Studies on barium sulfate (B86663) have shown that its solubility can increase with rising ionic strength, particularly in dilute solutions. researchgate.net This effect is attributed to changes in the activity coefficients of the ions in solution. However, this relationship can be complex; one study noted a maximum solubility at an ionic strength of 1 M, after which solubility began to decrease. researchgate.net The presence of other ions, such as sodium chloride, can indirectly affect barium sulfate's surface properties and solubility by altering the ionic strength of the medium. nih.gov

Role of Co-existing Anions (e.g., Sulfate, Carbonate) on Barium Precipitation and Bioavailability

The presence of certain anions in the environment is the most critical factor controlling barium's fate due to precipitation reactions. usgs.gov this compound is highly soluble, but the resulting Ba²⁺ ion reacts swiftly with naturally occurring sulfate (SO₄²⁻) and carbonate (CO₃²⁻) ions to form highly insoluble precipitates. cdc.govsciencemadness.org

Sulfate (SO₄²⁻): The reaction between aqueous barium and sulfate ions produces barium sulfate (BaSO₄), a thick white precipitate known as barite. wikipedia.orgchemedx.orgck12.org Barite has an extremely low solubility in water (solubility product constant, Ksp ≈ 1.1 x 10⁻¹⁰ at 25°C), which effectively removes dissolved barium from the solution and severely limits its mobility and bioavailability. usgs.govechemi.comgtk.fi This precipitation is so effective that it is a cornerstone of industrial processes for removing sulfate from solutions. gtk.fi

Carbonate (CO₃²⁻): Similarly, barium reacts with carbonate ions to form barium carbonate (BaCO₃), the mineral witherite. chemedx.org While still considered poorly soluble, witherite is more soluble than barite. usgs.gov The precipitation of these two minerals is the dominant mechanism for controlling the concentration of dissolved barium in natural waters. usgs.govresearchgate.net

The formation of these insoluble salts directly impacts barium's bioavailability. A study comparing the bioavailability of barium from barium chloride, barium sulfate, and barium carbonate found that barium administered as sulfate or carbonate was significantly less available than from the highly soluble chloride form. nih.gov Specifically, blood levels of barium from barium sulfate and barium carbonate were 85% and 45%, respectively, of the levels seen with barium chloride. nih.gov This demonstrates that the precipitation of barium into sulfate and carbonate forms is a key process for reducing its potential uptake by living organisms. nih.gov

Transport and Fate of Barium from this compound in Soil and Sedimentary Environments

Once released into terrestrial or aquatic systems, the fate of barium originating from this compound is dictated by its interactions with solid phases like soil particles and sediments. The highly mobile Ba²⁺ ion quickly encounters a reactive environment where processes such as ion exchange and adsorption compete with precipitation. researchgate.net

Mechanisms of Ion Exchange and Adsorption onto Soil Particles

Barium ions (Ba²⁺) can be strongly adsorbed onto various components of soil and sediment, including clay minerals, metal oxides, and organic matter. usgs.govresearchgate.net This adsorption occurs primarily through ion exchange, a process where Ba²⁺ ions in the soil solution displace other positively charged ions (cations) held on the negatively charged surfaces of soil colloids. eagri.orgfiveable.me

Key factors influencing this process include:

Soil Composition: Soils with higher clay content, and therefore a larger surface area and more negative charge sites, exhibit a greater capacity for adsorbing barium. eagri.org Studies have shown Ba²⁺ adsorbs onto clay minerals like kaolinite, illite, and montmorillonite. iaea.org

Presence of Oxides: Barium can be strongly adsorbed onto metal oxides and hydroxides (e.g., iron and manganese oxides), which further limits its mobility. epa.govacs.org

pH: Soil pH can influence the surface charge of soil particles, affecting their capacity to adsorb cations like barium. fiveable.me

Ionic Strength: The exchange capacity of clay minerals for Ba²⁺ has been observed to increase as the ionic strength of the solution decreases. iaea.org

While barium does not typically form strong complexes with organic matter, ion exchange with soil colloids is a significant mechanism for its retention in soils. mst.dkresearchgate.net

Formation and Stability of Water-Insoluble Barium Minerals in Natural Matrices

The most significant process for the long-term immobilization of barium in soils and sediments is the formation of insoluble minerals. usgs.gov As in aqueous systems, the primary minerals formed are barite (BaSO₄) and witherite (BaCO₃). usgs.govmst.dk

Barite (BaSO₄): Barite is exceptionally stable and highly resistant to weathering, especially in oxidizing environments. usgs.gov Its formation is a key sink for barium, effectively locking the element into a solid, non-bioavailable form. kanibourse.com The presence of naturally occurring sulfate in most soil and water environments ensures that dissolved barium will readily precipitate as barite. mst.dk

Witherite (BaCO₃): Witherite formation also contributes to barium immobilization, particularly in carbonate-rich environments. usgs.gov

The stability of these minerals means that barium has limited mobility in most natural environments. usgs.gov Soluble forms of barium, such as the initial this compound, are quickly transformed into these persistent, insoluble forms upon contact with sulfate and carbonate in soil and water. cdc.gov

| Compound Name | Chemical Formula | Solubility Product Constant (Ksp) | General Solubility |

|---|---|---|---|

| This compound | BaCl₂·2H₂O | N/A (Highly Soluble) | Very High |

| Barite (Barium Sulfate) | BaSO₄ | ~1.1 x 10⁻¹⁰ | Very Low |

| Witherite (Barium Carbonate) | BaCO₃ | ~5.1 x 10⁻⁹ | Low |

Geochemical Modeling of Barium Distribution and Retention in Environmental Compartments

Geochemical models are essential tools for understanding and predicting the complex behavior of barium in the environment. These models integrate various physical and chemical processes to simulate the distribution and retention of barium across different environmental compartments like water, soil, and sediment. researchgate.netwhoi.edu

Modeling efforts for barium often focus on:

Oceanic Cycles: In marine environments, models describe the distribution of barium in surface and deep waters, controlled by ocean circulation, biological productivity, riverine inputs, and the primary sink—the accumulation of barite in sediments. researchgate.netmdpi.com Machine learning models trained with extensive datasets (like GEOTRACES) can now predict dissolved barium concentrations with high accuracy, helping to refine our understanding of the global barium budget. whoi.educopernicus.org

Contaminant Transport: Models can be used to predict the movement of barium plumes in groundwater or its retention in soil at contaminated sites. These models incorporate parameters like adsorption coefficients, precipitation/dissolution kinetics, and hydraulic conductivity to forecast the extent of contamination and assess remediation strategies.

Paleoceanographic Proxies: The distribution of barite in marine sediments is used as a proxy to reconstruct past ocean productivity. researchgate.netwhoi.edu Geochemical models help calibrate this proxy by simulating how processes like barite formation, dissolution, and ocean circulation control its final distribution in the sedimentary record. whoi.edu

These models are critical for integrating laboratory findings on processes like adsorption and precipitation with field-scale observations to create a comprehensive picture of barium's environmental fate. nih.gov

Life Cycle Assessment (LCA) of Barium Chloride Production Processes

A Life Cycle Assessment (LCA) is a systematic method for evaluating the environmental impacts associated with a product throughout its entire life cycle. francis-press.com This analysis encompasses all stages, from the acquisition of raw materials and production to the product's use and eventual disposal. francis-press.com For barium chloride, LCA studies are typically conducted according to ISO 14040 and 14044 standards, focusing on a "cradle-to-gate" approach which includes the processes from raw material extraction to the finished product leaving the factory. francis-press.comrecodeh2020.eu The functional unit for such assessments is commonly defined as the production of 1 ton of barium chloride. francis-press.com

The primary industrial production methods for barium chloride involve either the reaction of barium carbonate (from witherite ore) with hydrochloric acid or a two-step process starting from barium sulfate (from barite ore). francis-press.comprocurementresource.com In the latter method, barite is first reduced with carbon, typically coke, to form barium sulfide (B99878), which then serves as an intermediate for producing other barium compounds. procurementresource.comepa.gov

Inventory Analysis of Material and Energy Inputs and Outputs Across Production Stages

An inventory analysis involves the collection and quantification of all inputs and outputs for a given product system. For barium chloride production, the system boundary typically includes the core processing stages (such as acidification, filtration, evaporation, and drying) and the associated energy consumption, while often excluding the transportation and processing of the initial raw materials. francis-press.com

The main stages in the production process from barium carbonate include the reaction with hydrochloric acid, filtration, and centrifugal drying. francis-press.comgoogle.com The evaporation stage is particularly energy-intensive. francis-press.com An alternative process involves heating baryte, calcium chloride, and coke to form barium chloride. intratec.us

Below is a summary of the typical material and energy flows involved in the production of barium chloride.

Table 1: Inventory of Inputs and Outputs for Barium Chloride Production

| Category | Item | Role/Description | Production Stage(s) |

|---|---|---|---|

| Material Inputs | Barite (Barium Sulfate) or Witherite (Barium Carbonate) | Primary barium source ore. procurementresource.comepa.gov | Raw Material Preparation, Acidification |

| Hydrochloric Acid | Reactant to dissolve barium carbonate or other intermediates. francis-press.comgoogle.com | Acidification | |

| Coal / Petroleum Coke | Reducing agent for barite; primary fuel source for steam and electricity. epa.govfrancis-press.com | Kiln Reduction, Evaporation, Drying | |

| Water | Process water, cooling. francis-press.com | All stages | |

| Hydrogen Peroxide | Used in some purification processes. google.com | Purification | |

| Energy Inputs | Electricity | Power for machinery (agitators, pumps, centrifuges). francis-press.com | All stages |

| Steam | Heat for evaporation and drying processes. francis-press.com | Evaporation, Drying | |

| Outputs | This compound | Final Product. | Drying/Packaging |

| Carbon Dioxide (CO₂) | By-product of the reaction between barium carbonate and acid. google.comgoogle.com | Acidification | |

| Filter Residue | Solid waste from filtration stages. google.com | Filtration | |

| Wastewater | Effluent from various washing and cooling processes. | All stages |

Identification and Quantification of Key Environmental Impact Factors (e.g., Industrial Water Consumption, Primary Energy Demand)

Lifecycle impact assessments for barium chloride production aim to evaluate the environmental effects of each production stage based on material use, energy consumption, and pollutant emissions. francis-press.com Research has consistently identified several key factors that contribute most significantly to the environmental burden of the process.

Studies confirm that industrial water consumption is the most significant environmental impact factor across the entire lifecycle of barium chloride production. francis-press.comfrancis-press.com This is followed by freshwater consumption and primary energy demand (PED) as the next most critical contributors. francis-press.comfrancis-press.com Other environmental indicators considered in these assessments include the potential for acidification (AP) and the impact of inhalable inorganic substances (RI). francis-press.com

Table 2: Key Environmental Impact Factors in Barium Chloride Production

| Rank | Environmental Impact Factor | Primary Contributing Factors |

|---|---|---|

| 1 | Industrial Water Usage (EIWU) | High water requirements for processing, cooling, and cleaning. francis-press.comfrancis-press.com |

| 2 | Freshwater Consumption (WU) | General water needs throughout the plant operations. francis-press.comfrancis-press.com |

| 3 | Primary Energy Demand (PED) | Significant coal consumption for steam and electricity, especially for evaporation and drying stages. francis-press.comfrancis-press.com |

Coal consumption is a dominant driver for multiple impact indicators. francis-press.comfrancis-press.com It provides the necessary steam and electrical energy for the energy-intensive evaporation phase. francis-press.com The consumption of concentrated mother liquor also represents a notable environmental load. francis-press.comfrancis-press.com

Development of Strategies for Enhancing Production Efficiency and Mitigating Environmental Pollution Throughout the Lifecycle

Efforts to reduce the environmental footprint of barium chloride production focus on improving process efficiency, implementing pollution control technologies, and adopting resource recovery methods.

Process Efficiency Enhancement:

Common-Ion Effect: One strategy to improve production yield involves using an excess of hydrochloric acid. This application of the common-ion effect promotes the precipitation of barium chloride, increasing the yield to over 75% and thereby reducing production costs and energy consumption per unit of product. google.compatsnap.com

Pollution Mitigation and Control:

Air Emission Control: The industry employs various standard control techniques to manage air pollution. These include enclosing raw material preparation areas, using water sprays for dust suppression, and installing baghouses on grinding processes and rotary kilns to capture particulate matter. epa.gov Alkaline scrubbers are also utilized to control emissions of both particulates and sulfur oxides (SOx). epa.gov

By-product Management: Hydrogen sulfide (H₂S), a potential by-product, can be managed by incineration or absorption in a caustic solution to prevent its release into the atmosphere. epa.gov

Resource Recovery and Waste Utilization:

Carbon Dioxide Recovery: The carbon dioxide generated from the reaction of barium carbonate and hydrochloric acid can be reclaimed, purified, and subsequently used in the production of barium carbonate, creating a more circular process. google.com

Waste Valorization: Filter residue from the production process can be repurposed as a cement additive, turning a waste stream into a valuable co-product. google.com

By integrating these strategies—from optimizing reaction chemistry to implementing robust pollution controls and embracing circular economy principles—the barium chloride industry can work towards minimizing its environmental impact throughout the product lifecycle.

Advanced Applications and Functional Material Development Utilizing Barium 2+ ;dichloride;hydrate

Reagent in Advanced Analytical Chemistry Methodologies

Barium chloride dihydrate is a versatile reagent in several advanced analytical chemistry techniques, valued for its reliability in precipitation reactions and titrations. pubcompare.ai

Gravimetric and Turbidimetric Analysis of Sulfate (B86663) Ions in Complex Matrices

A primary application of barium chloride dihydrate is in the quantitative analysis of sulfate ions through gravimetric and turbidimetric methods. wikipedia.orgrichmond.edu In gravimetric analysis, an aqueous solution of barium chloride is added to a sample containing sulfate ions, resulting in the precipitation of highly insoluble barium sulfate (BaSO₄). richmond.edutruman.edu

Reaction: BaCl₂(aq) + SO₄²⁻(aq) → BaSO₄(s) + 2Cl⁻(aq) ck12.org

The resulting barium sulfate precipitate is then filtered, washed, dried, and weighed. xintuchemical.com From the mass of the barium sulfate, the original concentration of sulfate in the sample can be accurately calculated. richmond.edu To ensure the formation of easily filterable crystals and to minimize impurities, the precipitation is typically carried out in a hot, acidic solution with slow addition of the barium chloride reagent. richmond.edutruman.edu

Turbidimetric analysis offers a faster, though generally less precise, alternative to gravimetric methods for determining sulfate concentration. egyankosh.ac.in In this technique, a suspension of fine barium sulfate crystals is formed under controlled conditions by adding barium chloride to the sulfate-containing sample. cheops-tsar.deb-cdn.net The turbidity of the resulting suspension, which is the cloudiness caused by the suspended particles, is measured using a spectrophotometer or nephelometer. egyankosh.ac.incheops-tsar.de The amount of light scattered or absorbed by the suspension is proportional to the sulfate concentration in the sample. b-cdn.net

| Analytical Method | Principle | Key Considerations |

| Gravimetric Analysis | Precipitation of BaSO₄ followed by filtration, drying, and weighing. richmond.edu | Hot, acidic conditions and slow reagent addition promote larger crystal formation. richmond.edutruman.edu |

| Turbidimetric Analysis | Measurement of light scattering or absorbance by a BaSO₄ suspension. cheops-tsar.deb-cdn.net | Requires uniform conditions for reproducible results. egyankosh.ac.in |

Application in Qualitative Chemical Assays and Standard Solutions Preparation

In qualitative analysis, aqueous barium chloride serves as a straightforward and effective test for the presence of sulfate ions in a solution. ck12.org The formation of a dense white precipitate upon the addition of barium chloride to a solution is a positive indication of sulfate ions. ck12.orgyoutube.com

Barium chloride dihydrate is also utilized in the preparation of standard solutions for various analytical purposes. For instance, a standardized barium chloride solution can be prepared by dissolving a known weight of the salt in a specific volume of water. pharmaguideline.com These standard solutions are crucial for calibrating instruments and for use as a titrant or a precipitating agent in quantitative analyses. pharmaguideline.com

Complexometric Titration for Precise Barium Content Determination in Samples

Complexometric titration is a precise method for determining the concentration of metal ions, including barium. In the direct titration of barium, a standard solution of a complexing agent, most commonly ethylenediaminetetraacetic acid (EDTA), is used as the titrant. yallascience.comyoutube.com The titration is performed in an alkaline solution (pH 12) to ensure the stability of the barium-EDTA complex. yallascience.comyoutube.com An indicator, such as Methyl Thymol Blue, is used to signal the endpoint of the titration, which is observed as a color change from blue to gray. yallascience.com

An indirect method can also be employed. This involves precipitating the barium as barium sulfate from a homogeneous solution. rsc.org The excess of a different metal ion, which is added to form the precipitate, is then back-titrated with EDTA to determine the original barium content. rsc.org

Precursor Chemistry for the Synthesis of Diverse Barium Compounds

Barium chloride dihydrate is a valuable and often inexpensive starting material for the synthesis of a wide array of other barium compounds. chemicalbook.comulprospector.com Its solubility in water makes it an ideal precursor for reactions that require barium ions in an aqueous phase. wikipedia.org

Synthetic Pathways to Barium Hydroxide (B78521), Barium Sulfate, and Barium Carbonate Derivatives

Barium Hydroxide (Ba(OH)₂): Barium hydroxide can be synthesized through a double displacement reaction between barium chloride and sodium hydroxide. sciencemadness.org The reaction is typically carried out with warm solutions, and the less soluble barium hydroxide can be crystallized upon cooling. sciencemadness.orgquora.com Another method involves the use of ion-exchange resins. google.comReaction: BaCl₂(aq) + 2NaOH(aq) → Ba(OH)₂(s) + 2NaCl(aq)

Barium Sulfate (BaSO₄): The synthesis of barium sulfate is a straightforward precipitation reaction between barium chloride and a sulfate source, such as sulfuric acid or sodium sulfate. xintuchemical.comquora.commatec-conferences.org This reaction is widely used for the commercial production of precipitated barium sulfate. xintuchemical.comgoogle.com The properties of the resulting barium sulfate, such as particle size, can be controlled by adjusting reaction conditions like temperature and concentration. matec-conferences.orggoogle.comReaction: BaCl₂(aq) + Na₂SO₄(aq) → BaSO₄(s) + 2NaCl(aq) xintuchemical.com

Barium Carbonate (BaCO₃): Barium carbonate can be prepared by reacting barium chloride with a soluble carbonate, such as sodium carbonate or ammonium (B1175870) bicarbonate. google.comwikipedia.orgtheasengineers.com The insoluble barium carbonate precipitates out of the solution. wikipedia.orgReaction: BaCl₂(aq) + Na₂CO₃(aq) → BaCO₃(s) + 2NaCl(aq)

| Target Compound | Reactants | Reaction Type |

| Barium Hydroxide | Barium chloride, Sodium hydroxide sciencemadness.org | Double Displacement sciencemadness.org |

| Barium Sulfate | Barium chloride, Sodium sulfate xintuchemical.com | Precipitation xintuchemical.com |

| Barium Carbonate | Barium chloride, Sodium carbonate wikipedia.org | Precipitation wikipedia.org |

Role in the Production of Advanced Barium-Based Pigments and Coatings

Barium chloride serves as a precursor in the manufacturing of various pigments and coatings. youtube.comulprospector.com

Lithopone: This white pigment is a co-precipitate of barium sulfate and zinc sulfide (B99878). wikipedia.orgnaturalpigments.com It is produced by reacting barium sulfide with zinc sulfate, or by reacting zinc chloride and barium sulfide. wikipedia.orggoogle.com Barium chloride can be an indirect precursor in processes where it is first converted to barium sulfide. Lithopone has been historically significant as a white pigment in paints. naturalpigments.comvedantu.com

Barium Metaborate (B1245444) (BaB₂O₄): This compound, used as a flame retardant, corrosion inhibitor, and white pigment in paints, can be synthesized using barium chloride. wikipedia.orgnih.gov One method involves reacting a solution of barium chloride with sodium metaborate at elevated temperatures. wikipedia.org Barium borate (B1201080) has also been prepared through the reaction of boric acid with barium chloride. google.com

Other Pigments: Barium chloride is also used to produce other barium-based pigments, such as barium chromate. chemicalbook.comulprospector.com

Water Treatment Technologies Employing Barium(2+);dichloride;hydrate (B1144303)

Barium(2+);dichloride;hydrate, commonly known as barium chloride dihydrate, serves as a critical compound in various water treatment applications due to its reactivity with specific pollutants. barysun.comchemimpex.com Its utility spans the removal of harmful sulfates and heavy metals to acting as a separating agent in industrial water purification. barysun.comresearchgate.net

Mechanisms of Sulfate and Heavy Metal Ion Removal through Precipitation

The primary mechanism for removing sulfate ions from industrial wastewater using barium chloride dihydrate is through chemical precipitation. nih.govsaltworkstech.com When introduced into water containing sulfates, barium chloride dissociates into barium (Ba²⁺) and chloride (Cl⁻) ions. solubilityofthings.com The barium cations then react with the dissolved sulfate ions (SO₄²⁻) to form barium sulfate (BaSO₄), a dense and highly insoluble white precipitate. nih.govwikipedia.org This solid can then be effectively removed from the water through filtration or sedimentation. saltworkstech.com Research has demonstrated that this method can achieve a sulfate removal efficiency of nearly 100% with an adequate dosage of barium chloride. nih.gov This process is particularly valuable in treating effluents from industries such as pigment manufacturing, where high concentrations of sulfates like sodium sulfate are common. nih.gov

The chemical reaction can be represented as: BaCl₂ + SO₄²⁻ → BaSO₄(s) + 2Cl⁻

While primarily used for sulfate removal, the principle of precipitation with barium compounds can also be applied to remove certain heavy metals from water. barysun.com The process often involves co-precipitation, where the removal of heavy metals is enhanced by their adsorption onto the surface of the barium sulfate precipitate.

Application as a Coagulant and Flocculant in Industrial Water Purification Processes

In industrial water purification, barium chloride dihydrate can be utilized in coagulation and flocculation processes. barysun.comresearchgate.net Coagulation involves destabilizing colloidal particles, which are very small, finely dispersed solids that are difficult to remove due to their electrical charges that cause them to repel each other. abpsoil.comwcs-group.co.uk Coagulants neutralize these charges, allowing the particles to come together. behnmeyer.com

Flocculation is the subsequent step where the destabilized particles are gently agitated to encourage them to aggregate into larger, heavier clumps called flocs. behnmeyer.com While more common coagulants include aluminum and iron salts, barium chloride can be used, particularly in specific industrial wastewater streams, to help in the removal of dispersed particles and certain organic molecules. researchgate.netwcs-group.co.ukwaterandwastewater.com For instance, it has been noted for its effectiveness in precipitating detergents and oily emulsions. researchgate.net The resulting larger flocs can then be more easily removed by sedimentation or filtration. waterandwastewater.com

| Process | Mechanism | Target Pollutants | Key Advantage |

|---|---|---|---|

| Precipitation | Forms a highly insoluble precipitate (Barium Sulfate) with target ions. | Sulfate ions (SO₄²⁻), some heavy metals. barysun.comnih.gov | High removal efficiency for sulfates. nih.gov |

| Coagulation/Flocculation | Destabilizes colloidal particles and promotes agglomeration into larger flocs. researchgate.netbehnmeyer.com | Suspended solids, detergents, oily emulsions. researchgate.net | Effective for specific industrial wastewater streams. barysun.com |

| Ion Exchange | Used in the brine regeneration cycle to remove sulfate impurities. wikipedia.orgbdu.edu.et | Sulfate ions (SO₄²⁻). wikipedia.org | Maintains the purity of brine solutions for resin regeneration. watertechnologies.com |

Integration into Ion Exchange Systems for Water Softening and Demineralization

Ion exchange is a widely used process for water softening and demineralization, removing hardness ions like calcium and magnesium, as well as other contaminants such as barium. saniwater.comquora.com The process involves passing water through a resin that exchanges these ions for non-hardness ions, typically sodium. quora.com

Barium chloride's role in ion exchange systems is often in the purification of the brine solution used to regenerate the ion exchange resins. watertechnologies.comsolvay.com Over time, the resin becomes saturated with hardness ions and needs to be regenerated with a concentrated salt solution, usually sodium chloride (brine). quora.com If the brine solution itself contains impurities like sulfates, it can precipitate as calcium, magnesium, or barium sulfate on the resin beads, reducing their efficiency. wikipedia.org Barium chloride is used to treat the brine solution, precipitating out any sulfate ions as barium sulfate, thus ensuring a high-purity brine for effective resin regeneration. wikipedia.orgbdu.edu.etsolvay.com

Material Science and Engineering Applications

In the realm of material science, barium chloride dihydrate is a valuable component in the manufacturing of glass and advanced ceramics, where it contributes to desirable physical and optical properties. barysun.comchemicalbook.com

Enhancement of Optical Clarity and Brilliance in Glass and Ceramic Manufacturing

Barium chloride dihydrate is used in the glass industry to enhance the optical properties of the final product. barysun.com The introduction of barium compounds into the glass melt can increase the refractive index, leading to greater brilliance and clarity. This is particularly important in the production of high-quality optical glasses and art glass. Studies on fluorozirconate glasses have shown that the formation of BaCl₂ nanocrystals within the glass matrix can systematically alter the local environment of doping ions (like Nd³⁺), influencing the optical properties of the material. acs.org

In ceramics, barium compounds, often derived from barium chloride, are used in the formulation of glazes. digitalfire.com Barium carbonate, which can be produced from barium chloride, is known to produce classic barium crystal mattes by forming crystalline phases during the cooling process. digitalfire.com These crystalline structures can impart unique visual effects and a smooth, non-glossy finish to ceramic surfaces.

Modification of Thermal and Mechanical Properties of Advanced Ceramic Materials

Barium chloride and its derivatives play a role in modifying the thermal and mechanical characteristics of advanced ceramic materials. barysun.comnist.gov The composition and microstructure of ceramics are critical factors that determine their properties, including strength and thermal stability. nist.govgovinfo.gov In some ceramic formulations, barium compounds act as a flux, lowering the melting point of the mixture and facilitating the sintering process. wikipedia.org This can lead to a denser, less porous ceramic with improved mechanical strength.

Research has shown that the addition of barium-containing compounds, such as barium silicate, can increase the flexural strength of resin-based materials for additive manufacturing. researchgate.net Furthermore, studies on barium borate glasses, which can be synthesized using barium chloride derivatives, indicate their potential for applications requiring specific thermal and mechanical durability, such as radiation shielding. wikipedia.orgscience.gov The addition of copper chloride to a barium chloride solution has also been shown to enhance certain mechanical properties, such as the ultrasonic absorption coefficient, suggesting potential for specialized material coatings. iiste.org

| Application Area | Specific Use | Resulting Property Enhancement | Supporting Research Findings |

|---|---|---|---|

| Glass Manufacturing | Additive in glass melts | Increased refractive index, enhanced optical clarity and brilliance. barysun.com | Formation of BaCl₂ nanocrystals in fluorozirconate glass modifies optical properties. acs.org |

| Component in specialty glasses | Development of materials with specific optical transmission windows. | Alpha barium borate (derived from barium compounds) has a wide transmission window (190-3500 nm). wikipedia.org | |

| Ceramic Manufacturing | Component in glazes | Creates crystalline mattes, unique visual finishes. | Barium carbonate (producible from BaCl₂) is used for classic barium crystal mattes. digitalfire.com |

| Flux in ceramic bodies | Lowers sintering temperature, improves density and mechanical strength. wikipedia.org | Barium borate acts as a flux in some dielectric ceramic formulations. wikipedia.org |

Utilization in the Fabrication of Electronic Components (e.g., Fluorescent Lamps, Photo-sensitive Sensors, Semiconductor Enhancement)

This compound is a key compound in the electronics industry, primarily used in the synthesis of high-performance materials for various components. Its electronic grade form is crucial for manufacturing phosphors, specialty glass, and other high-tech parts that support the demand for energy-efficient and miniaturized electronic devices. globalgrowthinsights.com

Phosphor and Lighting Applications: The compound's most significant role is in the production of phosphors for fluorescent lamps, LEDs, and X-ray imaging plates. globalgrowthinsights.com Barium chloride acts as a flux in the solid-state synthesis of phosphor materials. For instance, in the creation of green oxynitride phosphors like Ba3Si6O12N2:Eu, the addition of a BaCl2 flux during synthesis at lower temperatures enhances the material's crystallinity and phase purity. researchgate.netunige.net This results in a significant increase in photoluminescence (PL) intensity, with studies showing the maximum intensity can be nearly doubled compared to phosphors prepared without the flux. researchgate.netunige.net

It is also a fundamental raw material for other important phosphors:

Barium Fluorochloride Phosphors: Both anhydrous and dihydrate forms of barium chloride are used to prepare europium-activated barium fluorochloride (BaFCl:Eu) phosphors, which are employed in X-ray screens. google.com

Storage Phosphors: Europium-doped barium chloride nanocrystals are key components in fluorochlorozirconate (FCZ)-based glass-ceramic storage phosphors used for computed radiography and gamma-ray imaging. osti.govresearchgate.net

LED Technology: In the development of white LEDs (WLEDs), barium chloride has been used as a unique dispersion medium for carbon dots (CDs). Its properties, including a wide bandgap and low phonon energy, allow for the creation of CD@BaCl2 phosphors that exhibit excellent thermal stability and significantly improve the color rendering index of WLEDs. alfa-chemistry.com

Semiconductor and Dielectric Material Synthesis: High-purity grades of barium chloride are essential for the semiconductor and consumer electronics sectors. globalgrowthinsights.com While not typically used as a direct dopant, it is a critical precursor for advanced dielectric materials. Notably, it is used in the synthesis of barium titanate (BaTiO₃), a key dielectric material found in multilayer ceramic capacitors (MLCCs). pmarketresearch.com These capacitors are indispensable components in a vast array of electronics, including smartphones, electric vehicles, and the rapidly expanding 5G and IoT infrastructure. pmarketresearch.com The market for electronic grade barium chloride is segmented by purity, with higher purities (99.95% to 99.99%) being vital for semiconductor production and advanced electronic devices. globalgrowthinsights.com

Purity Grades of Electronic Grade Barium Chloride and Applications

| Purity Grade | Market Share | Primary Applications | Source |

|---|---|---|---|

| 99.9% | ~35% | Standard electronic applications, chemical preparations | globalgrowthinsights.com |

| 99.95% | ~40% | Semiconductor production, display panel manufacturing | globalgrowthinsights.com |

| 99.99% | ~25% | Advanced semiconductors, high-precision electronic devices | globalgrowthinsights.com |

Development of Novel Single Crystal Materials with Tailored Optoelectronic and Dielectric Properties

This compound is instrumental in the field of materials science for growing novel semi-organic single crystals with significant nonlinear optical (NLO) properties. By combining barium chloride with organic molecules, researchers can create new materials with properties tailored for applications in photonics and optoelectronics. The slow solvent evaporation technique is a commonly employed method to grow these crystals from an aqueous solution. researchgate.netpmarketresearch.comchemicalbook.com

Crystal Growth and Structure: The synthesis of these materials involves dissolving barium chloride dihydrate and an organic compound, such as an amino acid or organic acid, in a solvent (typically distilled water) and allowing the solvent to evaporate slowly at a controlled temperature. researchgate.netpmarketresearch.com This process has been used to successfully grow crystals like L-tartaric acid barium chloride (TABC) and glycine (B1666218) barium dichloride. pmarketresearch.comchemicalbook.com X-ray diffraction (XRD) studies are used to confirm the crystal structure and determine lattice parameters. For example, TABC crystals have been identified as belonging to the monoclinic system with a non-centrosymmetric space group (P2), which is a prerequisite for second-order NLO activity. pmarketresearch.com

Structural Properties of Novel Barium Chloride-Based Single Crystals

| Crystal | Growth Method | Crystal System | Space Group | Lattice Parameters | Source |

|---|---|---|---|---|---|

| Barium chloride dihydrate | Slow solvent evaporation | Monoclinic | - | - | researchgate.net |

| Tartaric acid–barium chloride (TABC) | Slow evaporation | Monoclinic | P2 | a=6.74 Å, b=10.95 Å, c=7.16 Å, β=91° | pmarketresearch.com |

| Glycine barium dichloride | Slow evaporation | - | - | - | chemicalbook.com |

Optoelectronic and Dielectric Properties: These novel crystals are subjected to a range of characterizations to determine their suitability for specific applications.

Optoelectronic Characterization: UV-vis-NIR spectroscopy is used to analyze the optical transparency and determine the energy bandgap of the crystals. Glycine barium chloride crystals exhibit good transparency in the 250-1200 nm range, making them suitable for various optical applications. chemicalbook.com Similarly, pure barium chloride dihydrate single crystals show high transparency in the UV, visible, and near-infrared regions. researchgate.net The wide transparency window is a crucial feature for NLO materials.

Dielectric Studies: The dielectric properties of these crystals are investigated to understand their response to an external electric field. Measurements show that for both pure barium chloride dihydrate and TABC crystals, the dielectric constant and dielectric loss decrease as the frequency of the applied field increases. researchgate.netpmarketresearch.com The high dielectric constant observed at lower frequencies is typically attributed to space charge and dipolar polarization mechanisms. google.com The low dielectric loss at higher frequencies is an indicator of high crystal purity and fewer defects, which is a desirable characteristic for device fabrication. google.com

Mechanistic and Kinetic Studies of Barium 2+ ;dichloride;hydrate Transformations

Dehydration Kinetics of Barium(2+);dichloride;hydrate (B1144303) Single Crystals

The study of single crystals of barium chloride dihydrate allows for a detailed examination of the dehydration process, minimizing complexities that arise from particle size distributions and inter-particle effects in powdered samples.

Kinetic analysis of the dehydration of barium chloride dihydrate has been conducted under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions to elucidate the mechanisms of water loss. tainstruments.com Thermogravimetric analysis (TGA) is a primary technique used for these studies, as it continuously measures mass loss as a function of temperature or time. tainstruments.commdpi.com

Under non-isothermal conditions, the dehydration typically shows two distinct mass loss steps, corresponding to the sequential removal of water molecules:

BaCl₂·2H₂O(s) → BaCl₂·H₂O(s) + H₂O(g)

BaCl₂·H₂O(s) → BaCl₂(s) + H₂O(g)

The first step, the conversion of the dihydrate to the monohydrate, occurs at lower temperatures, while the second step requires higher temperatures. chemicalbook.com For example, the dihydrate becomes anhydrous above 121°C. wikipedia.org The shape of the TGA and derivative thermogravimetry (DTG) curves can provide information about the reaction mechanism. researchgate.net Isoconversional kinetic models, such as the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods, are often employed to determine the activation energy of the dehydration process without assuming a specific reaction model. mdpi.com

Isothermal studies, where the sample is held at a constant temperature, show that the reaction rate can be influenced by the formation and growth of product nuclei on the crystal surface. The Avrami-Erofe'ev equation, which describes nucleation and growth processes, has been successfully used to model the isothermal dehydration kinetics of barium chloride monohydrate powders. umbc.edu

Temperature and the partial pressure of water vapor in the surrounding atmosphere are critical factors that significantly affect the rate of dehydration. rsc.orgcdnsciencepub.com

Temperature: As with most chemical reactions, increasing the temperature increases the rate of dehydration. This relationship is described by the Arrhenius equation, where the rate constant is exponentially dependent on temperature. The activation energy for the dehydration of the monohydrate has been shown to increase with the partial pressure of water vapor. cdnsciencepub.com